

Physical and chemical properties of 2,3,5,6-tetrachloronitrobenzene

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Compound of Interest

Compound Name: *Tecnazene*

Cat. No.: *B1682734*

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An In-Depth Technical Guide to 2,3,5,6-Tetrachloronitrobenzene

Introduction

2,3,5,6-Tetrachloronitrobenzene (TCNB), also known by its common name **Tecnazene**, is a versatile chlorinated nitroaromatic compound. With the CAS Registry Number 117-18-0, this compound serves as a crucial intermediate and reagent in various industrial and research sectors. Its unique combination of stability and reactivity makes it a valuable building block in the synthesis of agrochemicals, pharmaceuticals, and dyes. Furthermore, it is utilized as a reference standard in analytical chemistry and in environmental studies to understand the degradation pathways of related pollutants. This guide provides a comprehensive overview of its physical and chemical properties, synthesis and analysis protocols, and metabolic pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

The fundamental identifiers and physical characteristics of 2,3,5,6-tetrachloronitrobenzene are summarized in the tables below. The compound typically appears as a white to pale yellow or orange crystalline solid.

Table 1: Chemical Identifiers for 2,3,5,6-Tetrachloronitrobenzene

Identifier	Value	Reference
CAS Number	117-18-0	
Molecular Formula	C ₆ HCl ₄ NO ₂	
Molecular Weight	260.88 g/mol	
Common Synonyms	Tecnazene, TCNB, 1,2,4,5-Tetrachloro-3-nitrobenzene, Folosan, Fusarex	
PubChem ID	8330	
MDL Number	MFCD00007066	

Table 2: Physical Properties of 2,3,5,6-Tetrachloronitrobenzene

Property	Value	Reference
Appearance	White to light yellow or orange crystalline powder.	
Melting Point	99 - 102 °C	
Boiling Point	304 °C (579 °F) at 760 mmHg	
Water Solubility	0.44 mg/L at 20 °C (Practically insoluble)	
General Solubility	Readily soluble in carbon disulfide, ketones, and aromatic/chlorinated hydrocarbons.	
Vapor Pressure	0.0018 mmHg	
LogP (Kow)	4.38	

Chemical Properties and Reactivity

2,3,5,6-Tetrachloronitrobenzene is characterized as a stable yet reactive compound. Its chlorinated structure and the presence of the electron-withdrawing nitro group govern its chemical behavior.

- **Stability:** The compound is stable under standard conditions and can be stored at room temperature.
- **Reactivity:** It is utilized as an intermediate in organic synthesis, where its structure allows for selective reactions, potentially leading to more efficient processes with fewer by-products. The primary metabolic pathway in rats involves the displacement of the nitro group via conjugation with glutathione, highlighting the reactivity at the carbon atom bonded to the nitro group.
- **Hazards:** It is classified as harmful if swallowed and causes skin and eye irritation. It may also cause an allergic skin reaction. It is designated as UN Number 3077, Hazard Class 9, indicating it is an environmentally hazardous substance that is very toxic to aquatic life with long-lasting effects.

Synthesis and Purification

A primary method for synthesizing 2,3,5,6-tetrachloronitrobenzene is the direct nitration of 1,2,4,5-tetrachlorobenzene.

Experimental Protocol: Synthesis via Nitration

This protocol describes the synthesis of 2,3,5,6-tetrachloronitrobenzene from 1,2,4,5-tetrachlorobenzene, which has been reported to yield the product in up to 98% purity.

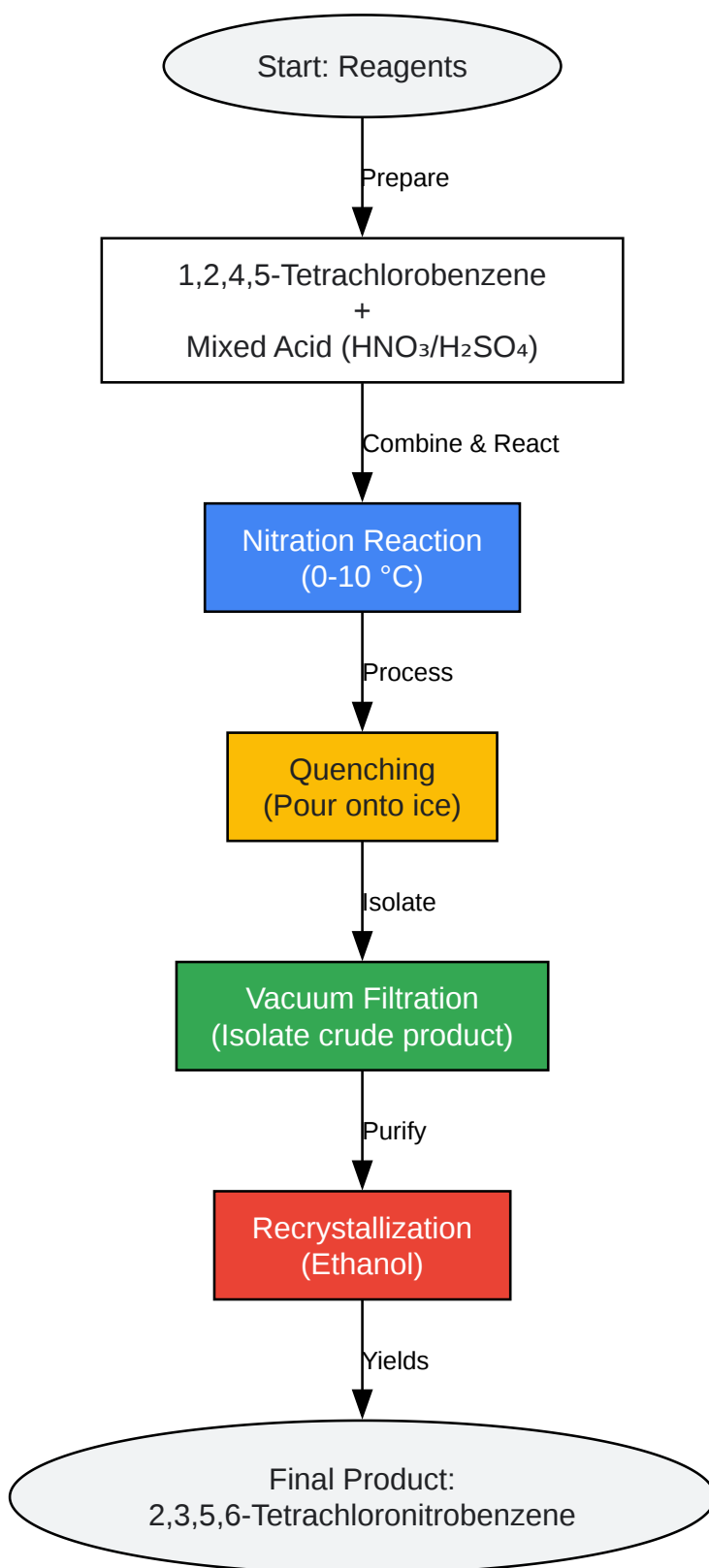
Materials and Reagents:

- 1,2,4,5-Tetrachlorobenzene (Starting Material)
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ice

- Deionized Water
- Ethanol (for recrystallization)

Procedure:

- **Preparation of Nitrating Mixture:** In a flask suitable for the reaction scale, carefully prepare a mixed acid nitrating agent by combining concentrated nitric acid and concentrated sulfuric acid. This process is highly exothermic and should be performed slowly in an ice bath to maintain a low temperature.
- **Nitration Reaction:** Add 1,2,4,5-tetrachlorobenzene to the chilled nitrating mixture in a controlled, portion-wise manner. Maintain vigorous stirring and keep the reaction temperature low (e.g., 0-10 °C) throughout the addition to prevent over-nitration and side reactions.
- **Reaction Monitoring:** Allow the reaction to proceed at a controlled temperature for a set duration. The progress can be monitored using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC), to determine the consumption of the starting material.
- **Work-up:** Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice with stirring. This will precipitate the crude 2,3,5,6-tetrachloronitrobenzene product.
- **Isolation and Purification:** Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acids. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product of high purity.



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Caption: Workflow for the synthesis of 2,3,5,6-tetrachloronitrobenzene.

Analytical Methodologies

The quantification and identification of 2,3,5,6-tetrachloronitrobenzene in complex matrices like water and biological samples are critical for environmental and toxicological studies. High-resolution capillary gas chromatography is a preferred method.

Experimental Protocol: Analysis by High-Resolution Gas Chromatography (HRGC-FID)

This protocol is adapted from a method for the analysis of **Tecnazene** in water and fish samples.

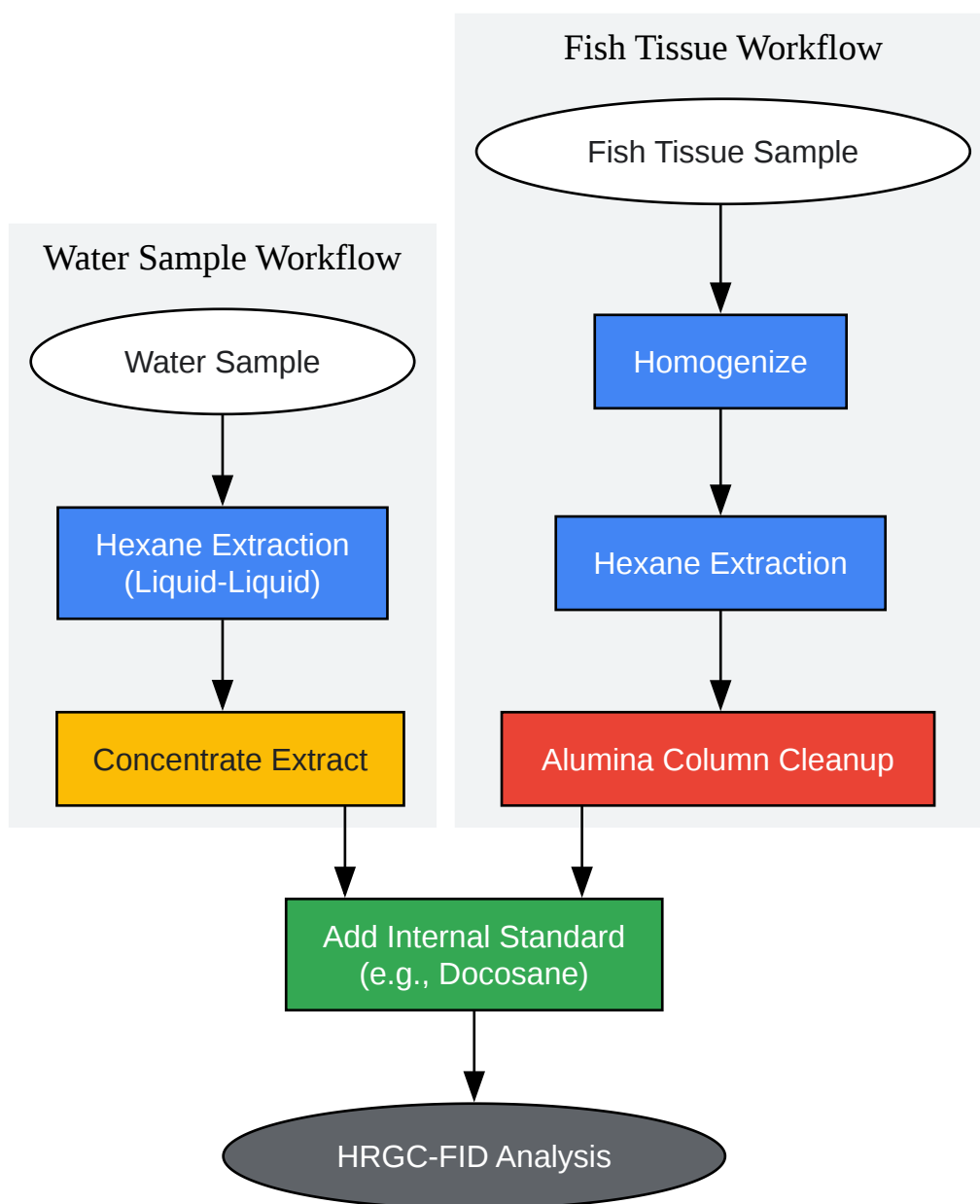
1. Sample Preparation

- Water Samples:
 - Extract a measured volume of the water sample with hexane.
 - Perform a liquid-liquid extraction, shaking vigorously.
 - Allow the layers to separate and collect the hexane (upper) layer.
 - Concentrate the hexane extract to a suitable volume (e.g., 4 mL) under a gentle stream of nitrogen.
 - Add an appropriate internal standard (e.g., docosane). The sample is now ready for injection.
- Fish Tissue Samples:
 - Homogenize a weighed portion (10-30 g) of the fish tissue.
 - Extract the homogenized tissue with hexane.
 - Concentrate the initial hexane extract.
 - Cleanup: Pass the concentrated extract through a 3g micro-column of 5% deactivated alumina, eluting with hexane.

- Collect the first 5 mL of eluant, which contains the TCNB.
- Reduce the volume of the eluant to 4 mL and add the internal standard.

2. Instrumental Analysis

- Instrument: Hewlett Packard HP5730A Gas Chromatograph or equivalent, equipped with a Flame Ionization Detector (FID).
- Column: 25 m x 0.2 mm ID fused silica capillary column, coated with 0.3 μ m film of 5% phenyl methyl silicone (crosslinked).
- Carrier Gas: High-purity hydrogen at an inlet pressure of 7 psi.
- Injection: 2 μ L splitless injection, with the split valve opened after 1 minute.
- Temperatures:
 - Injector Port: 250°C
 - Detector (FID): 300°C
 - Oven Program: Initial temperature of 100°C for 1 minute, then ramp at 5°C/min to 300°C.



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Caption: Analytical workflow for 2,3,5,6-tetrachloronitrobenzene in water and fish.

Spectral Data

Spectroscopic data is essential for the unambiguous identification of 2,3,5,6-tetrachloronitrobenzene.

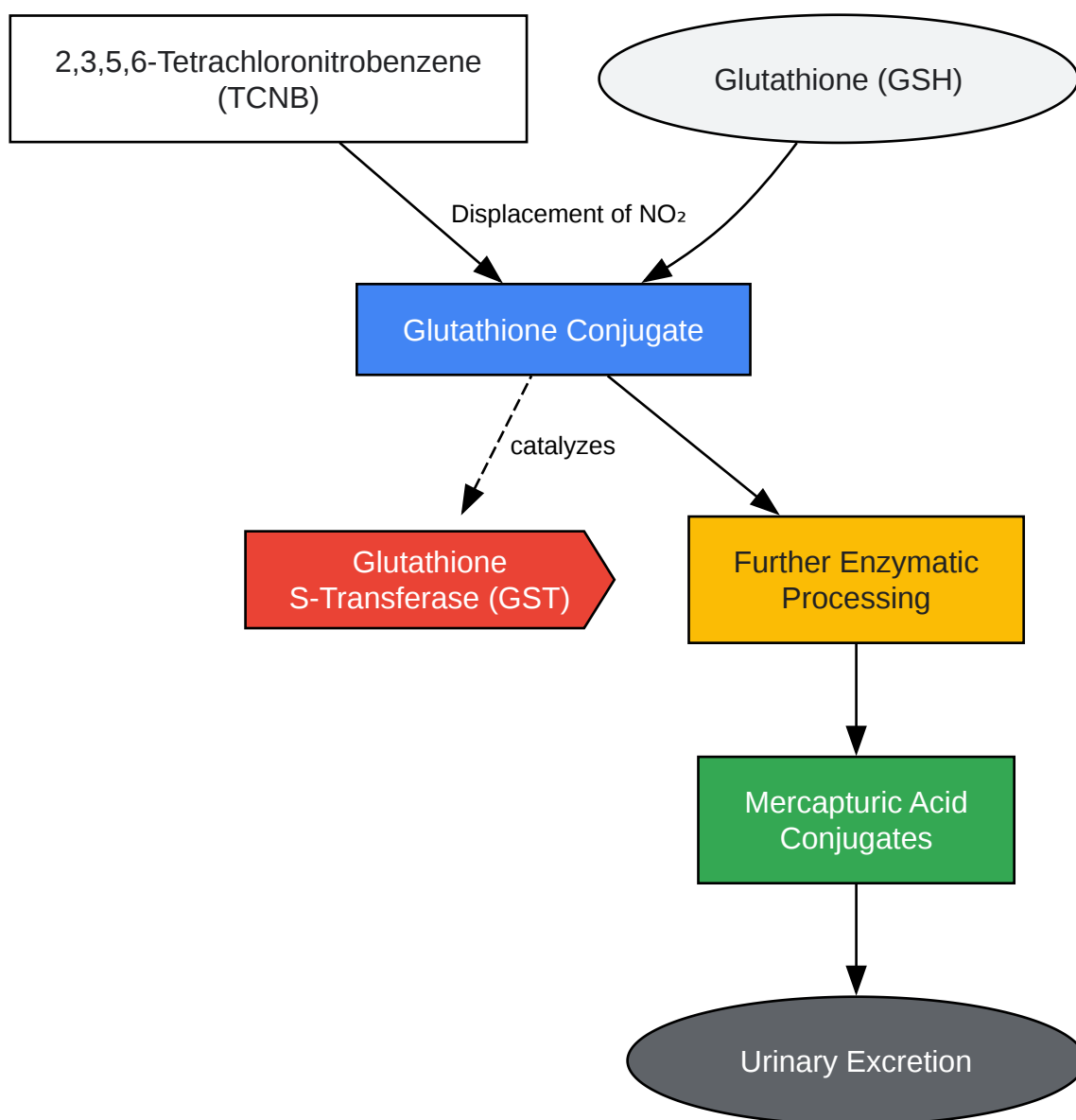
Table 3: Summary of Spectral Data for 2,3,5,6-Tetrachloronitrobenzene

Technique	Solvent	Key Features & Observations	Reference
^1H NMR	DMSO- d_6 or CDCl_3	Due to the symmetrical substitution, the single proton on the aromatic ring produces a singlet. The chemical shift is typically observed in the range of 7.8 - 8.4 ppm.	
Mass Spec. (MS)	N/A	The mass spectrum shows a characteristic isotopic cluster for the molecular ion (M^+) due to the presence of four chlorine atoms. The fragmentation pattern provides structural confirmation.	
Infrared (IR)	N/A	The IR spectrum would show characteristic absorption bands for the C-Cl bonds, C=C stretching of the aromatic ring, and strong asymmetric and symmetric stretching bands for the nitro (NO_2) group.	

Toxicological Profile and Metabolism

Understanding the toxicology and metabolic fate of 2,3,5,6-tetrachloronitrobenzene is vital for assessing its safety and biological impact, particularly for professionals in drug development and environmental science.

- **Toxicology Summary:** In studies with rats and mice, high doses of TCNB were shown to inhibit growth rates. For young rats, a daily oral dose of 57 mg/kg for 10 weeks produced no toxic symptoms, while a dose of 400 mg/kg/day led to diminished growth. A significantly higher dose of 1111 mg/kg/day resulted in rapid weight loss and was fatal within five weeks.
- **Metabolic Pathway:** In rats, the primary metabolic pathway for 2,3,5,6-tetrachloronitrobenzene is not the reduction of the nitro group, but rather its displacement through conjugation with glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting conjugate is further processed and ultimately excreted, primarily in the urine as mercapturic acid conjugates. This pathway is distinct from its isomer, 2,3,4,5-tetrachloronitrobenzene, where nitro group reduction is the major metabolic route.



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Caption: Primary metabolic pathway of 2,3,5,6-TCNB in rats.

Applications in Research and Industry

2,3,5,6-Tetrachloronitrobenzene is a compound of significant utility across several scientific and industrial domains.

- **Agrochemicals:** It is a key intermediate in the synthesis of fungicides and herbicides. It is notably used to control dry rot and inhibit sprouting in stored potatoes.

- **Pharmaceutical Research:** The compound and its derivatives are investigated for potential biological activity, serving as scaffolds in the discovery of new therapeutic agents.
- **Dye Production:** Its reactive nature makes it a useful precursor in the synthesis of various dyes.
- **Analytical Chemistry:** Due to its stability and high purity, it serves as a certified reference material and analytical standard for the calibration of instruments and in quantitative NMR (qNMR) studies.
- **Environmental Science:** Researchers use TCNB to study the environmental fate and degradation pathways of chlorinated aromatic compounds, which are a class of persistent organic pollutants.
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